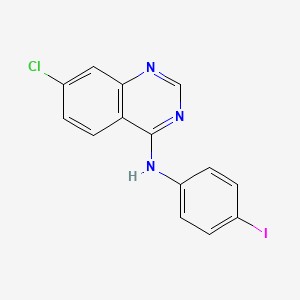

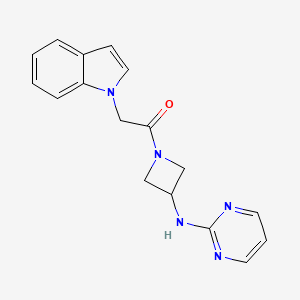

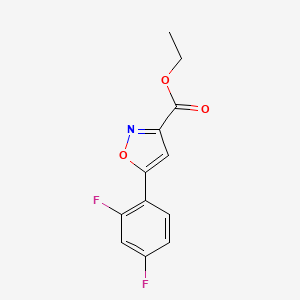

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Povarov reaction or similar process. The butyl, ethoxy, and benzamide groups would then be added in subsequent steps.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrahydroquinoline ring, along with the attached butyl, ethoxy, and benzamide groups . The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis

As for the chemical reactions involving this compound, it would likely be reactive towards electrophiles due to the presence of the nitrogen atom in the ring . The benzamide group could also undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar benzamide group could increase its solubility in polar solvents .Applications De Recherche Scientifique

Catalysis and Synthetic Applications

The compound has been explored in catalytic processes, such as in the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, demonstrating its versatility in synthetic chemistry. This method offers a mild, practical, selective, and high-yielding process, where changing the substituent of the directing/oxidizing group leads to the selective formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Sigma-2 Receptor Probe Development

It serves as a basis for developing novel sigma-2 receptor probes, as illustrated by the synthesis and evaluation of certain benzamide analogs, like RHM-1, which displayed high affinity for sigma-2 receptors. These probes are valuable tools for studying sigma-2 receptors in vitro, contributing to our understanding of their role in biological systems (Xu et al., 2005).

Zinc Sensors for Cellular Analysis

Bisquinoline derivatives, including those related to the chemical structure of interest, have been synthesized and their fluorescent responses toward zinc ion investigated. These compounds exhibit zinc ion-induced fluorescence, making them applicable in the development of cellular fluorescent microscopic analysis tools (Mikata et al., 2009).

Pharmacokinetic and Metabolic Studies

The compound's structure is closely related to those studied for their pharmacokinetic and metabolic profiles, such as YM758, a novel If channel inhibitor. Understanding the metabolism and excretion pathways of these compounds provides insights into the development of safer and more effective therapeutic agents (Umehara et al., 2009).

Tumor Proliferation Imaging

Compounds derived from the structural framework of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide have been utilized in the development of PET imaging agents, such as 18F-ISO-1, for evaluating the proliferative status of solid tumors in humans. This application underscores the potential of these compounds in diagnostic imaging and cancer research (Dehdashti et al., 2013).

Mécanisme D'action

The mechanism of action of this compound would depend on its specific biological targets. Tetrahydroquinoline derivatives are known to have various biological activities, including antimicrobial, antimalarial, and anticancer effects.

Propriétés

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-5-14-24-19-12-11-17(15-16(19)10-13-21(24)25)23-22(26)18-8-6-7-9-20(18)27-4-2/h6-9,11-12,15H,3-5,10,13-14H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTIRMPPCRWJFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one](/img/structure/B2366076.png)

![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2366082.png)

![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2366084.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2366086.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide](/img/structure/B2366088.png)